5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17518715
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O4 |
|---|---|
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | 5-(3-oxabicyclo[3.1.0]hexan-6-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N2O4/c11-8(12)6-9-7(14-10-6)5-3-1-13-2-4(3)5/h3-5H,1-2H2,(H,11,12) |
| Standard InChI Key | MYKPNBICICGDGE-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(C2C3=NC(=NO3)C(=O)O)CO1 |
Introduction
Structural Analysis
Molecular Architecture
The compound’s core structure consists of two distinct moieties: a 3-oxabicyclo[3.1.0]hexane system and a 1,2,4-oxadiazole ring substituted with a carboxylic acid group. The bicyclo[3.1.0]hexane framework is a bridged cyclic ether, featuring a three-membered cyclopropane ring fused to a tetrahydrofuran-like oxygen-containing ring . This rigid bicyclic system imposes steric constraints that influence the molecule’s conformational flexibility and interaction with biological targets.
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is substituted at the 3-position with a carboxylic acid group. This arrangement enhances the compound’s ability to participate in hydrogen bonding and electrostatic interactions, critical for binding to enzymes or receptors .
Key Structural Features:
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Bicyclic System: Enhances metabolic stability and bioavailability.
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Oxadiazole Ring: Imparts aromaticity and electronic diversity .
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Carboxylic Acid: Facilitates solubility and salt formation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid typically involves sequential cyclization and functionalization steps:
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Formation of the Bicyclic Core: The 3-oxabicyclo[3.1.0]hexane moiety is synthesized via intramolecular cyclization of a suitably substituted precursor, often under acidic or basic conditions .
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Oxadiazole Ring Construction: The 1,2,4-oxadiazole ring is formed through a cyclocondensation reaction between an amidoxime and a carboxylic acid derivative .
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Carboxylic Acid Functionalization: The final step introduces the carboxylic acid group via hydrolysis of a nitrile or ester intermediate.
Optimization Challenges:
Physicochemical Properties
Molecular and Spectral Characteristics
The compound’s properties are summarized below:
The compound’s infrared (IR) spectrum shows characteristic peaks for the carbonyl group () and oxadiazole ring (). Nuclear magnetic resonance (NMR) data reveal distinct signals for the bicyclic protons (δ 3.5–4.0 ppm) and the carboxylic acid proton (δ 12.1 ppm).
Biological Activities and Mechanisms
Hypothesized Targets:
Comparison with Analogous Compounds
Structural and Functional Analogues
The table below contrasts key features with similar compounds:
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